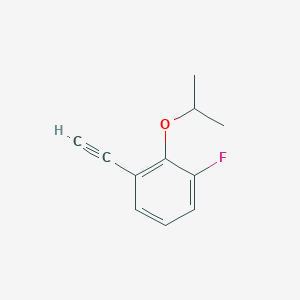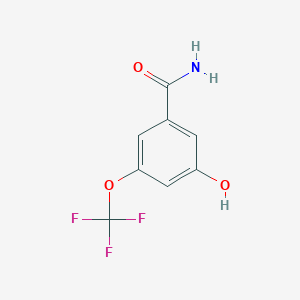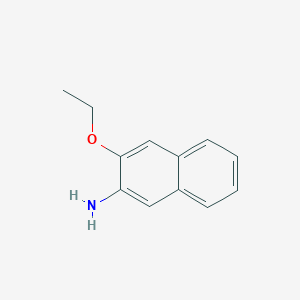
1-Ethynyl-3-fluoro-2-isopropoxy-benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethynyl-3-fluoro-2-isopropoxy-benzene is an organic compound with a unique structure that includes an ethynyl group, a fluorine atom, and an isopropoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-3-fluoro-2-isopropoxy-benzene typically involves multi-step organic reactions. One common method is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an acetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethynyl-3-fluoro-2-isopropoxy-benzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkenes or alkanes.
Applications De Recherche Scientifique
1-Ethynyl-3-fluoro-2-isopropoxy-benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-Ethynyl-3-fluoro-2-isopropoxy-benzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the fluorine atom can enhance the compound’s binding affinity through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-Ethynyl-3-fluorobenzene: Lacks the isopropoxy group, making it less versatile in certain applications.
1-Ethynyl-2-isopropoxybenzene: Lacks the fluorine atom, which can affect its reactivity and binding properties.
3-Fluoro-2-isopropoxybenzene: Lacks the ethynyl group, reducing its potential for π-π interactions.
Uniqueness: 1-Ethynyl-3-fluoro-2-isopropoxy-benzene is unique due to the combination of the ethynyl, fluorine, and isopropoxy groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C11H11FO |
|---|---|
Poids moléculaire |
178.20 g/mol |
Nom IUPAC |
1-ethynyl-3-fluoro-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C11H11FO/c1-4-9-6-5-7-10(12)11(9)13-8(2)3/h1,5-8H,2-3H3 |
Clé InChI |
XUNQRMHVYTXURU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=CC=C1F)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzyl 7-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12069508.png)

![1H-Pyrazole-3-carboxaldehyde, 4-bromo-, O-[(2-chloro-3-pyridinyl)carbonyl]oxime](/img/structure/B12069513.png)








